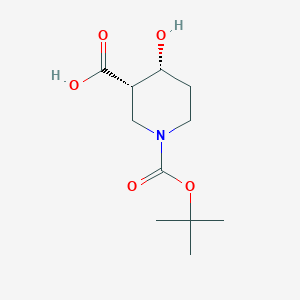

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13563967

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO5 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | (3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |

| Standard InChI Key | MZOSQXSHAOWJQY-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)O |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a six-membered piperidine derivative with distinct stereochemical and functional features. Its molecular architecture includes:

-

A piperidine ring with nitrogen at position 1.

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

-

A hydroxyl group (-OH) at the 4-position.

-

A carboxylic acid (-COOH) group at the 3-position.

The stereochemistry at positions 3 and 4 (S and R configurations, respectively) is critical for its biological interactions and synthetic utility .

Table 1: Key Chemical Identifiers

Stereochemical Significance

The (3S,4R) configuration ensures precise spatial alignment of functional groups, enabling selective hydrogen bonding and chiral recognition in enzymatic systems. This stereospecificity is often leveraged in asymmetric synthesis to produce enantiomerically pure pharmaceuticals.

Synthesis and Production

Synthetic Pathways

The synthesis of this compound typically involves sequential functionalization of a piperidine precursor:

-

Boc Protection: Introduction of the tert-butoxycarbonyl group to the piperidine nitrogen under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and a base like triethylamine.

-

Hydroxylation and Carboxylation: Stereoselective oxidation or substitution reactions to install the hydroxyl and carboxylic acid groups at positions 4 and 3, respectively. Enzymatic methods or metal-catalyzed oxidations may be employed to achieve high enantiomeric excess.

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and yield for Boc protection steps.

-

Crystallization Techniques: Ensure high purity (>97%) by exploiting the compound’s solubility profile in solvents like ethyl acetate or dichloromethane .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: The Boc group decomposes at elevated temperatures (~150°C), necessitating storage at <15°C .

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups facilitate intermolecular interactions, influencing solubility in polar solvents (e.g., water, methanol).

| Parameter | Detail | Source |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed) | |

| Precautionary Measures | P264 (Wash hands after handling), P330 (Rinse mouth) |

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s multifunctional groups make it a versatile building block for:

-

Protease Inhibitors: The carboxylic acid and hydroxyl groups mimic transition states in enzymatic cleavage reactions.

-

Neurological Agents: Piperidine derivatives are prominent in dopamine receptor modulators and acetylcholinesterase inhibitors.

Case Study: Antiviral Drug Development

In recent studies, derivatives of this compound have shown inhibitory activity against viral proteases, including SARS-CoV-2 M<sup>pro</sup>. The hydroxyl group participates in key hydrogen bonds with catalytic residues, as demonstrated via molecular docking simulations.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Fluorine substitution at position 3 | Enhanced metabolic stability |

| 1-Boc-azetidine-3-carboxylic acid | Four-membered azetidine ring | Conformational restriction in peptidomimetics |

The (3S,4R) configuration confers superior binding affinity compared to analogous (3R,4S) isomers, underscoring the importance of stereochemistry in drug design.

Future Directions and Research Opportunities

Green Chemistry Innovations

Efforts to synthesize this compound via biocatalytic routes (e.g., using lipases or transaminases) aim to reduce reliance on hazardous solvents and improve atom economy.

Targeted Drug Delivery

Functionalization of the carboxylic acid group with polyethylene glycol (PEG) chains is being explored to enhance bioavailability and tissue penetration in anticancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume